(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Overview
Description
(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce additional chlorine atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of poly-chlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a treatment option.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of disease progression, particularly in cancer.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
(4Z)-2-(2-CHLOROPHENYL)-4-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its specific combination of a chlorophenyl group and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLULMZYUVCBZ-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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